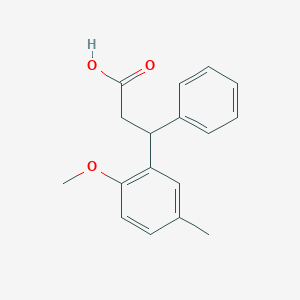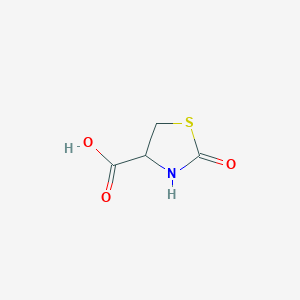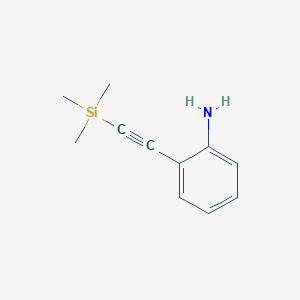
2-((Trimethylsilyl)ethynyl)anilin
Übersicht
Beschreibung
2-((Trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of ethynylaniline derivatives It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an aniline ring
Wissenschaftliche Forschungsanwendungen
2-((Trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-((Trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction. The typical synthetic route involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-((Trimethylsilyl)ethynyl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroaniline or nitrosoaniline.
Reduction: Formation of aminobenzene derivatives.
Wirkmechanismus
The mechanism of action of 2-((Trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethynylaniline
- 4-((Trimethylsilyl)ethynyl)aniline
- Ethynyltrimethylsilane
- Phenylacetylene
Uniqueness
2-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a versatile platform for the development of new materials and molecules with specific functionalities.
Eigenschaften
IUPAC Name |
2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSBRZDPKQYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402601 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103529-16-4 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-((trimethylsilyl)ethynyl)aniline highlighted in the provided research papers?
A1: The research papers showcase 2-((trimethylsilyl)ethynyl)aniline as a versatile precursor for synthesizing complex heterocyclic compounds.
- Palladium-Catalyzed Reactions: One study [] demonstrates the use of 2-((trimethylsilyl)ethynyl)aniline derivatives in palladium-catalyzed reactions to produce 2-allylindole and 2-allylbenzofuran derivatives. Importantly, the stereoselectivity of the final indole products can be influenced by the type of nitrogen protecting group on the starting 2-((trimethylsilyl)ethynyl)aniline.
- Quinoline Synthesis: Another research paper [, ] highlights the application of 2-((trimethylsilyl)ethynyl)aniline in the synthesis of 4-alkoxy-2-arylquinolines. This efficient one-pot synthesis involves a sulfuric acid-promoted condensation cyclization reaction between 2-((trimethylsilyl)ethynyl)aniline and arylaldehydes in alcoholic solvents.
Q2: How does the structure of the N-protecting group on 2-((trimethylsilyl)ethynyl)aniline affect the stereoselectivity of palladium-catalyzed reactions?
A2: While the provided abstracts don't delve into the mechanistic details, they highlight that different N-protecting groups on the 2-((trimethylsilyl)ethynyl)aniline starting material lead to different stereoisomers of the final 2-allylindole products []. This suggests that the steric bulk and electronic properties of the N-protecting group likely influence the orientation of intermediates during the palladium-catalyzed reaction, ultimately dictating the stereochemical outcome. Further investigation into the specific N-protecting groups and their corresponding product ratios would be needed to understand this effect fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
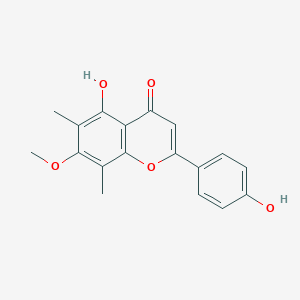
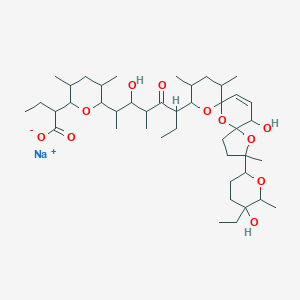
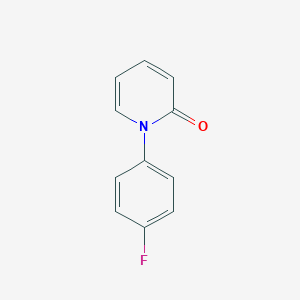
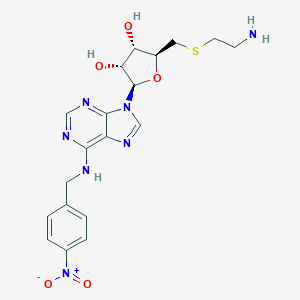
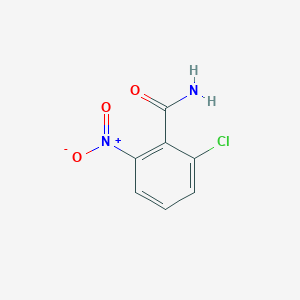
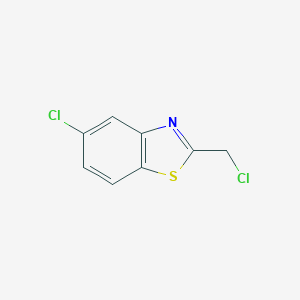
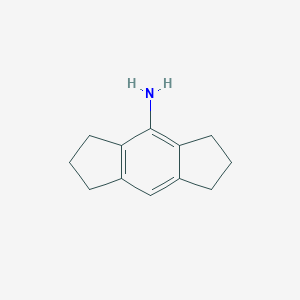
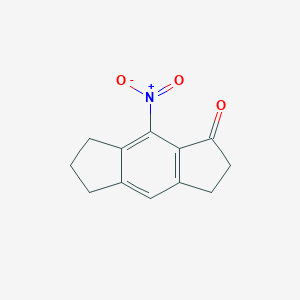

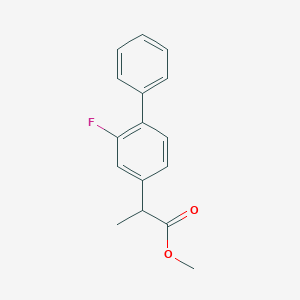
![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
